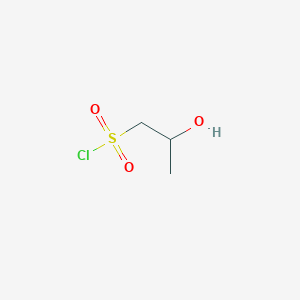
2-Hydroxypropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₇ClO₃S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a hydroxypropane backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropane-1-sulfonyl chloride typically involves the chlorination of 2-hydroxypropane-1-sulfonic acid. One common method is the reaction of 2-hydroxypropane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
C₃H₇O₄S+SOCl₂→C₃H₇ClO₃S+SO₂+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and large-scale synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxypropane-1-sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are often employed.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Hydroxypropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for research purposes.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer agents.
Industry: It is employed in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-hydroxypropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It can transfer the sulfonyl group to nucleophiles, forming stable sulfonamide or sulfonate bonds. This reactivity is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on target molecules.
Comparison with Similar Compounds
2-Hydroxyethane-1-sulfonyl Chloride: Similar structure but with a shorter carbon chain.
2-Hydroxybutane-1-sulfonyl Chloride: Similar structure but with a longer carbon chain.
Methanesulfonyl Chloride: Lacks the hydroxy group and has a simpler structure.
Uniqueness: 2-Hydroxypropane-1-sulfonyl chloride is unique due to the presence of both a hydroxy group and a sulfonyl chloride group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler sulfonyl chlorides.
Properties
CAS No. |
84145-10-8 |
|---|---|
Molecular Formula |
C3H7ClO3S |
Molecular Weight |
158.60 g/mol |
IUPAC Name |
2-hydroxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C3H7ClO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3 |
InChI Key |
XLETZVSHHPTZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
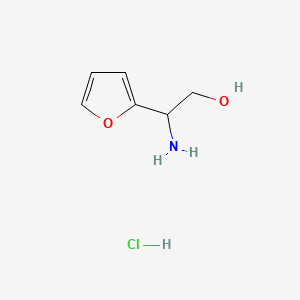
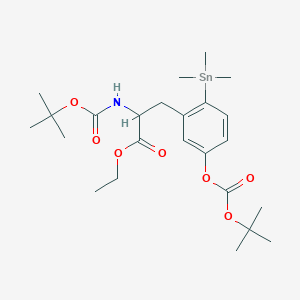

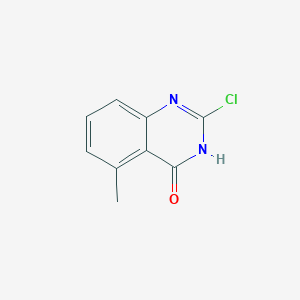
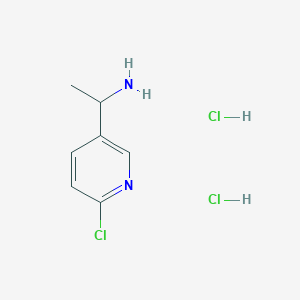
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
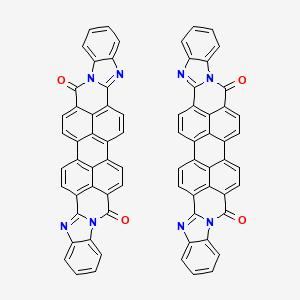
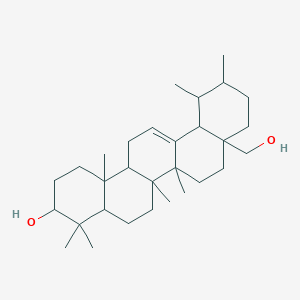

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
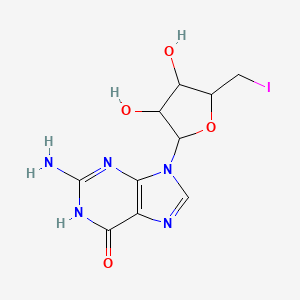
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
